N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate
Overview
Description
“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is a fluorinated, aryl azide-based, amine- and photoreactive crosslinker used for the photofunctionalization of polymer surfaces . It is also a non-cleavable ADC linker that can be used to synthesize antibody drug conjugates (ADCs) .
Molecular Structure Analysis
The molecular formula of “N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is C11H4F4N4O4 .Chemical Reactions Analysis
“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” has been used in photochemical and thermal reactions with C60, providing a new method for functionalization of C60 .Physical And Chemical Properties Analysis
“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is a solid at 20°C and should be stored at temperatures below 0°C. It should be protected from light, moisture, and heat .Scientific Research Applications
Automated Synthesis for PET Tracing : N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is used in the automated synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), which enables rapid production of 18F-labeled cell-penetrating peptides for PET tracing. This application is crucial for tracing biological processes in vivo using positron emission tomography (PET) (Tang, Wang, & Tang, 2010).
Protein Labeling : The compound has been applied in the efficient synthesis of N-succinimidyl 4-[18F]fluorobenzoate for protein labeling, which results in high radiochemical yields and fast production of radio-labeled proteins like Avastin (Bevacizumab) (Tang, Zeng, Yu, & Kabalka, 2008).
Microwave-Enhanced Radiochemistry : This compound is used in automated production for rapid, high-yielding peptide coupling reactions, where microwave-enhanced radiochemistry significantly reduces reaction times compared to traditional thermal reactions (Scott & Shao, 2010).
Comparison with Radioiodination : N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate has been compared to radioiodination for labeling proteins with fluorine-18. It shows comparable tissue distribution and tumor binding properties to radioiodination using N-succinimidyl 4-[125I]iodobenzoate, indicating its efficiency in labeling proteins for diagnostic purposes (Vaidyanathan & Zalutsky, 1992).
Photoluminescent Nanoparticle Conjugation : The compound is used in conjugating photoluminescent silicon nanoparticles to streptavidin, a technique beneficial for fluorescence labeling in various bioassays due to the small size and biocompatibility of these nanoparticles (Choi, Wang, & Reipa, 2008).
Automated Preparation for Radiopharmaceutical Applications : Its use in the fully automated preparation of 4-[18F]fluorobenzoic acid and its activated form N-succinimidyl 4-[18F]fluorobenzoate, especially in modified chemistry modules, results in high radiochemical yields and reproducibility, vital for consistent and reliable radiopharmaceutical production (Mařı́k & Sutcliffe, 2007).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azido-2,3,5,6-tetrafluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTLWQSYGIBOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376317 | |
Record name | 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate | |
CAS RN |
126695-58-7 | |
Record name | 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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